Hydrogen-Bond Acceptor Capacity: 2-Methoxyethylamino vs. Butylamino at the Quinazoline 4-Position
The 2-methoxyethylamino substituent at the quinazoline 4-position of CAS 422533-12-8 provides one additional hydrogen-bond acceptor (the ether oxygen) compared to the butylamino substituent found in the closest cataloged analog, 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 422532-79-4). PubChem-computed hydrogen-bond acceptor count for 422533-12-8 is 7 versus 5 for the butylamino analog [1]. In 4-aminoquinazoline kinase inhibitors, the 4-substituent occupies a solvent-exposed region where hydrogen-bonding capacity directly influences residence time and selectivity among closely related kinases (e.g., EGFR vs. HER2) [2]. Increased H-bond acceptor count is correlated with enhanced aqueous solubility—a critical parameter for biochemical assay reliability [2].
| Evidence Dimension | Hydrogen-bond acceptor count (computed) |
|---|---|
| Target Compound Data | 7 H-bond acceptors (CAS 422533-12-8) |
| Comparator Or Baseline | 5 H-bond acceptors (CAS 422532-79-4, butylamino analog); 7 H-bond acceptors (CAS 422533-13-9, trifluoromethyl analog) |
| Quantified Difference | +2 H-bond acceptors vs. butylamino analog; identical to trifluoromethyl analog |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18); no experimental solubility or binding data available for target compound |
Why This Matters
Higher hydrogen-bond acceptor count predicts improved aqueous solubility and may alter kinase selectivity profile, making 422533-12-8 a superior candidate for biochemical assays requiring higher compound concentrations or selectivity profiling.
- [1] PubChem. Compound Summary: 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide (CID 4283830). Computed Hydrogen Bond Acceptor Count = 7; Hydrogen Bond Donor Count = 3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4283830 View Source
- [2] Ghorab, M.M., Alsaid, M.S., Soliman, A.M. & Ragab, F.A. (2019) Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. Bioorganic Chemistry, 88, 102956. VEGFR-2 IC₅₀ range 247–793 nM; EGFR IC₅₀ range 369–725 nM; illustrates impact of substituent variation within quinazoline-thioacetamide class. View Source
